N-Methyl-1,1,1-trifluoro-2-propylamine

Description

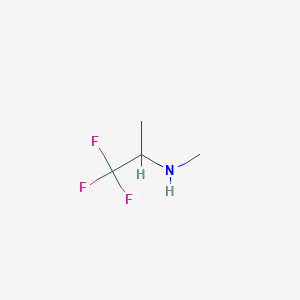

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-3(8-2)4(5,6)7/h3,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYLQDHKQINDEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591902 | |

| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632344-06-0 | |

| Record name | 1,1,1-Trifluoro-N-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine, a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document details a robust and scientifically sound synthetic pathway, commencing with the asymmetric synthesis of the chiral precursor, (S)-1,1,1-trifluoro-2-propylamine, followed by a highly efficient N-methylation step. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols. All methodologies are substantiated with in-text citations to authoritative sources, and a comprehensive list of references is provided.

Introduction: The Significance of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is a privileged moiety due to its unique electronic properties and steric profile. When appended to a chiral amine scaffold, it can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. (S)-N-Methyl-1,1,1-trifluoro-2-propylamine serves as a critical building block for the synthesis of more complex pharmaceutical agents. The replacement of a methyl group with a trifluoromethyl group can lead to significant improvements in metabolic stability by blocking sites of oxidative metabolism.[1]

The synthesis of enantiomerically pure α-trifluoromethyl amines presents a considerable challenge due to the strong electron-withdrawing nature of the CF3 group, which can influence the reactivity of adjacent functional groups. This guide outlines a reliable synthetic strategy that addresses these challenges, providing a clear pathway to obtaining the target molecule with high enantiomeric purity.

Synthetic Strategy: A Two-Stage Approach

The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine is most effectively approached in a two-stage process. The first stage focuses on the establishment of the chiral center through the asymmetric synthesis of the precursor, (S)-1,1,1-trifluoro-2-propylamine. The second stage involves the selective N-methylation of this chiral amine.

Caption: Overall two-stage synthetic strategy.

This modular approach allows for the optimization of each step independently, ensuring high yields and enantiopurity of the final product.

Stage 1: Asymmetric Synthesis of (S)-1,1,1-trifluoro-2-propylamine

The key to a successful synthesis lies in the efficient and stereocontrolled construction of the chiral amine precursor. While several methods exist for the enantioselective synthesis of α-trifluoromethyl amines, the use of a chiral auxiliary, such as tert-butanesulfinamide (TBSA), offers a reliable and scalable approach.[2][3]

The synthesis begins with the condensation of 1,1,1-trifluoroacetone with (R)-tert-butanesulfinamide to form the corresponding N-sulfinylimine. The tert-butanesulfinyl group serves as a powerful chiral directing group, enabling the diastereoselective reduction of the imine double bond.[3] Subsequent acidic cleavage of the sulfinyl group furnishes the desired (S)-1,1,1-trifluoro-2-propylamine with high enantiomeric excess.

Experimental Protocol: Synthesis of (S)-1,1,1-trifluoro-2-propylamine

Materials and Reagents:

-

1,1,1-Trifluoroacetone

-

(R)-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)4)

-

Sodium borohydride (NaBH4)

-

Anhydrous Toluene

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO4)

-

Diethyl ether

Procedure:

-

Formation of the N-tert-Butanesulfinylimine: To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous toluene, add titanium(IV) ethoxide (2.0 eq). The mixture is stirred at room temperature for 30 minutes. 1,1,1-Trifluoroacetone (1.2 eq) is then added, and the reaction mixture is heated to 60 °C for 12 hours. The reaction is monitored by TLC until completion.

-

Diastereoselective Reduction: The reaction mixture is cooled to -78 °C, and methanol is added, followed by the slow addition of sodium borohydride (2.0 eq). The reaction is stirred at -78 °C for 3 hours.

-

Work-up and Isolation of the Sulfinamide Adduct: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature and then filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Cleavage of the Chiral Auxiliary: The crude sulfinamide adduct is dissolved in methanol, and a solution of hydrochloric acid in diethyl ether is added. The mixture is stirred at room temperature for 1 hour.

-

Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether. The aqueous layer is then basified with a sodium hydroxide solution and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to afford (S)-1,1,1-trifluoro-2-propylamine. The product can be further purified by distillation.

Stage 2: N-Methylation via Reductive Amination

With the enantiomerically pure precursor in hand, the final step is the introduction of the N-methyl group. Reductive amination is a highly efficient and widely used method for this transformation.[4] This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of the primary amine with formaldehyde, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride.[5]

Caption: Reductive amination workflow.

Experimental Protocol: N-Methylation of (S)-1,1,1-trifluoro-2-propylamine

Materials and Reagents:

-

(S)-1,1,1-trifluoro-2-propylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium borohydride (NaBH4)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of (S)-1,1,1-trifluoro-2-propylamine (1.0 eq) in methanol, add formaldehyde solution (1.2 eq) at 0 °C. The mixture is stirred for 30 minutes.

-

Sodium borohydride (1.5 eq) is then added portion-wise, maintaining the temperature at 0 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield (S)-N-Methyl-1,1,1-trifluoro-2-propylamine.

Characterization and Data

Thorough characterization of the final product is crucial to confirm its identity, purity, and enantiomeric integrity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C4H8F3N |

| Molecular Weight | 127.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Data not readily available, estimated to be slightly higher than the precursor. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected signals: ~3.5-4.0 (m, 1H, CH), ~2.4 (s, 3H, N-CH₃), ~1.3 (d, 3H, CH-CH₃), ~1.5-2.0 (br s, 1H, NH). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Expected signals: ~125 (q, CF₃), ~55 (q, CH), ~30 (s, N-CH₃), ~15 (s, CH-CH₃). |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | Expected signal: ~-75 (d). |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.

Purification and Chiral Analysis

Purification

The final product, (S)-N-Methyl-1,1,1-trifluoro-2-propylamine, can be purified by fractional distillation under atmospheric or reduced pressure.[6][7] For higher purity, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed.[8]

Chiral Analysis

Confirmation of the enantiomeric purity of the final product is essential. This is typically achieved using chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Chiral Gas Chromatography (GC): The amine can be derivatized with a suitable chiral derivatizing agent, and the resulting diastereomers can be separated on a standard achiral GC column. Alternatively, direct separation of the enantiomers can be achieved on a chiral GC column, such as one coated with a cyclodextrin derivative.[9][10]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) is a powerful technique for enantiomeric separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.[11]

Safety Considerations

-

1,1,1-Trifluoroacetone: This is a volatile and flammable liquid. Handle in a well-ventilated fume hood.

-

Sodium Borohydride: This is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water.[5][12][13] Handle in a dry environment and quench reactions carefully.

-

Trifluoromethylated Amines: These compounds should be handled with care, as their toxicological properties may not be fully characterized. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Formaldehyde: This is a known carcinogen and should be handled in a fume hood.

Conclusion

This technical guide has outlined a comprehensive and reliable synthetic route for the preparation of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine. By employing a two-stage strategy involving the use of a chiral auxiliary for the asymmetric synthesis of the key amine precursor, followed by an efficient reductive amination for N-methylation, the target molecule can be obtained in high yield and enantiomeric purity. The provided experimental protocols, characterization data, and safety information will serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Eurofins. (2010, January 29).

- SAFETY DATA SHEET - Fisher Scientific. (2014, September 5).

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.

- Reductive Amination Reaction - OpenBU. (2011, July 14).

- Reductive Amination: A Remarkable Experiment for the Organic Labor

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC.

- Synthesis of N-Methyl Secondary Amines.

- Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. (2024, April 16).

- Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol - Organic Chemistry Portal.

- chiral hplc method: Topics by Science.gov.

- US4283254A - Methylamines purification by distillation and purge - Google P

- After being stirred at room temperature for 5 min, the resulting mixture is heated in a 30 °C oil bath for 48 h (Notes - Organic Syntheses Procedure.

- Basic 1H- and 13C-NMR Spectroscopy.

- Advanced Chiral Auxiliary Synthesis - BOC Sciences.

- A Guide to the Analysis of Chiral Compounds by GC.

- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.

- Supporting Information 1H NMR, 19F NMR and 13C NMR Spectra of Products - The Royal Society of Chemistry.

- The State of the Art in Chiral Capillary Gas Chromatography | LCGC Intern

- Novel enantioselective synthesis of (S)

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).

- Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?

- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes - KOPS.

- Reductive amination of amines with formaldehyde ?

- Methylamines purification process - P

- Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC.

- Chiral Auxiliaries and Chirogenesis - MDPI. (2018, April 5).

- Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry.

- A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-2-fluoropyridin-3-amine - Benchchem.

- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]

- 7. Methylamines purification process - Patent 0037695 [data.epo.org]

- 8. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gcms.cz [gcms.cz]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chiral hplc method: Topics by Science.gov [science.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. eurofinsus.com [eurofinsus.com]

Technical Guide: N-Methyl-1,1,1-trifluoro-2-propylamine

Executive Summary

In the landscape of modern medicinal chemistry, N-Methyl-1,1,1-trifluoro-2-propylamine represents a high-value fluorinated building block. It serves as a strategic bioisostere for the isopropylamine moiety, offering a unique combination of steric similarity and electronic divergence.[1]

The introduction of the trifluoromethyl (

This guide provides a comprehensive technical analysis of this building block, covering its physicochemical properties, validated synthesis protocols, and application strategies in Structure-Activity Relationship (SAR) campaigns.[1]

Chemical Identity & Properties

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | N-Methyl-1,1,1-trifluoro-propan-2-amine |

| Common Name | N-Methyl-trifluoroisopropylamine |

| Molecular Formula | |

| Molecular Weight | 127.11 g/mol (Free Base) / 163.57 g/mol (HCl Salt) |

| CAS (R-isomer) | 1365937-46-7 (Free Base) / 1389320-29-9 (HCl) |

| CAS (S-isomer) | 1365937-57-0 (Free Base) / 1389320-35-7 (HCl) |

| Appearance | Colorless liquid (Free Base) / White crystalline solid (HCl) |

Physicochemical Profile

The defining feature of this molecule is the electron-withdrawing effect of the

-

Basicity (pKa): While N-methylisopropylamine has a pKa of ~10.2, the trifluoromethyl group pulls electron density from the nitrogen lone pair, lowering the pKa to approximately 6.2 .[1]

-

Lipophilicity (LogD): At pH 7.4, the non-fluorinated analog is >99.8% ionized (cationic), limiting passive diffusion.[1] N-Methyl-1,1,1-trifluoro-2-propylamine is predominantly neutral (~90%) at pH 7.4, significantly enhancing CNS penetration and oral bioavailability.

Synthesis & Manufacturing

The most robust route for synthesizing N-Methyl-1,1,1-trifluoro-2-propylamine is the reductive amination of 1,1,1-trifluoroacetone.[1] Due to the reduced nucleophilicity of the resulting amine and the electron-deficient nature of the ketone, standard protocols often require optimization (e.g., Titanium(IV) additives) to drive imine formation.

Validated Synthetic Protocol

Reaction Type: Reductive Amination Scale: Gram to Multigram

Reagents:

-

Substrate: 1,1,1-Trifluoroacetone (CAS 421-50-1)[2]

-

Amine Source: Methylamine (2M in THF or MeOH)

-

Lewis Acid: Titanium(IV) isopropoxide (

) -

Reducing Agent: Sodium borohydride (

)[3] -

Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Imine Formation (Dehydration):

-

Charge a flame-dried reaction vessel with anhydrous THF under

atmosphere. -

Add 1,1,1-Trifluoroacetone (1.0 equiv) and Methylamine (1.2 equiv).

-

Critical Step: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise. The

species acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine. -

Stir at ambient temperature for 6–12 hours.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add Sodium borohydride (

, 1.5 equiv) portion-wise to control hydrogen evolution. -

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Workup & Isolation:

-

Quench the reaction with aqueous

(1M) to precipitate titanium salts. -

Filter the resulting slurry through a pad of Celite.[4]

-

Extract the filtrate with Diethyl Ether (

) or Dichloromethane ( -

Note: The free base is volatile. If isolating the free base, avoid high-vacuum rotary evaporation.

-

Salt Formation (Recommended): Treat the organic layer with

in dioxane/ether to precipitate the stable hydrochloride salt.

-

Synthesis Workflow Diagram

Applications in Drug Discovery

Bioisosterism & pKa Modulation

This moiety is a classic "fluorine scan" replacement for isopropyl or ethyl groups. The strategic value lies in the pKa shift .

-

Problem: A basic amine (pKa > 9) in a drug candidate may lead to high lysosomal trapping (phospholipidosis risk) or rapid renal clearance.

-

Solution: Substituting the alkyl group with a trifluoro-isopropyl group lowers the pKa to ~6.2.

-

Result: The amine is less ionized at pH 7.4, improving passive permeability across the blood-brain barrier (BBB) and gut wall.

Metabolic Stability

The

-

Steric Shielding: The bulky

group (Van der Waals radius similar to an isopropyl group) sterically hinders Cytochrome P450 enzymes. -

Electronic Deactivation: The strong electron-withdrawing nature deactivates the adjacent C-H bond (alpha to the nitrogen), making it resistant to oxidative deamination (N-dealkylation).

Decision Logic for SAR Implementation

Handling & Safety

Signal Word: DANGER

-

Hazard Statements:

-

Precautionary Measures:

-

Handle in a chemical fume hood.

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Store in a cool, dry place under inert atmosphere (Argon/Nitrogen), as the free base absorbs

from the air (carbamate formation).[1]

-

References

-

Synthesis & Properties: Ramachandran, P. V., et al.[1] "Fluoroalkylamines: Synthesis and Applications." Chemical Reviews, 2014.[1]

-

pKa Modulation in Drug Design: Purser, S., et al.[1] "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 2008.[1]

-

Metabolic Stability: Müller, K., et al.[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.[1]

-

Reductive Amination Protocol: Mattson, R. J., et al.[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990.[1]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]

- 3. gctlc.org [gctlc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of N-Methyl-1,1,1-trifluoro-2-propylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,1,1-trifluoro-2-propylamine is a chiral amine featuring a trifluoromethyl group at a strategic position, a structural motif of increasing significance in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and stereochemistry. We will delve into the synthetic pathways for its preparation, focusing on the reductive amination of trifluoroacetone and subsequent N-methylation. Furthermore, this guide will explore the profound impact of the trifluoromethyl and N-methyl groups on the molecule's pharmacological profile, including metabolic stability, lipophilicity, and target binding affinity. The applications of α-trifluoromethyl amines as amide surrogates in peptidomimetics and their broader potential in drug discovery will be discussed, supported by established experimental protocols and characterization data.

Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile.[1] The trifluoromethyl group (CF3), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, that can profoundly influence a compound's therapeutic efficacy.[2] When appended to an amine, as in N-Methyl-1,1,1-trifluoro-2-propylamine, this structural unit, known as an α-trifluoromethyl amine, presents a compelling scaffold for drug design.[3]

The N-methyl group also plays a crucial role in modulating the properties of bioactive molecules. N-methylation can enhance metabolic stability, improve membrane permeability, and fine-tune the basicity of the amine, which in turn affects its interaction with biological targets.[4] The combination of both the trifluoromethyl and N-methyl moieties in N-Methyl-1,1,1-trifluoro-2-propylamine creates a building block with significant potential for the development of novel therapeutics. This guide aims to provide a detailed technical understanding of this molecule for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

N-Methyl-1,1,1-trifluoro-2-propylamine is a chiral secondary amine. The presence of a stereocenter at the second carbon position gives rise to two enantiomers: (R)-N-Methyl-1,1,1-trifluoro-2-propylamine and (S)-N-Methyl-1,1,1-trifluoro-2-propylamine.

Caption: 2D Chemical Structure of N-Methyl-1,1,1-trifluoro-2-propylamine. The asterisk (*) indicates the chiral center.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H8F3N | [5] |

| Molecular Weight | 127.11 g/mol | [5] |

| Physical Form | Liquid | [5] |

| CAS Number (S-enantiomer) | 1365937-57-0 | [5] |

| CAS Number (R-enantiomer HCl salt) | 1389320-29-9 | |

| CAS Number (S-enantiomer HCl salt) | 1389320-35-7 | [6] |

The trifluoromethyl group significantly impacts the electronic properties of the amine. As a strong electron-withdrawing group, it lowers the basicity of the amine compared to its non-fluorinated analog, N-methyl-2-propylamine. This modulation of pKa can be a critical factor in drug-receptor interactions and pharmacokinetic properties.[3]

Synthesis and Characterization

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine can be achieved through a multi-step process, typically starting from a trifluoromethyl ketone precursor. A plausible and efficient synthetic route involves the reductive amination of 1,1,1-trifluoroacetone followed by N-methylation of the resulting primary amine.

Caption: Proposed synthetic workflow for N-Methyl-1,1,1-trifluoro-2-propylamine.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1,1,1-Trifluoro-2-propylamine

This step can be accomplished via reductive amination of 1,1,1-trifluoroacetone.[7]

-

To a solution of 1,1,1-trifluoroacetone in an appropriate solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Add a suitable reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[8]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the careful addition of water or a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 1,1,1-trifluoro-2-propylamine.

Step 2: N-Methylation of 1,1,1-Trifluoro-2-propylamine

The secondary amine can be formed by methylation of the primary amine. A common method is the Eschweiler-Clarke reaction or a related N-methylation protocol.

-

In a suitable reaction vessel, dissolve 1,1,1-trifluoro-2-propylamine in a solvent such as methanol or acetonitrile.

-

Add a methylating agent, for example, formaldehyde, in the presence of a reducing agent like formic acid or sodium triacetoxyborohydride.[4]

-

Alternatively, a methylating agent such as dimethyl sulfate or methyl iodide can be used in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the acid byproduct.[9]

-

Heat the reaction mixture if necessary and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, perform an aqueous workup to remove excess reagents and byproducts.

-

Extract the desired N-methylated product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

-

Purify the final product, N-Methyl-1,1,1-trifluoro-2-propylamine, by distillation or column chromatography.

Characterization

The structure and purity of N-Methyl-1,1,1-trifluoro-2-propylamine would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two methyl groups (one on the nitrogen and one at C3), the methine proton at the chiral center (C2), and the amine proton. The methine proton signal would likely be a multiplet due to coupling with the adjacent methyl and amine protons, as well as the trifluoromethyl group. |

| ¹³C NMR | Resonances for the four distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The other three carbon signals will correspond to the two methyl groups and the methine carbon. |

| ¹⁹F NMR | A single signal (likely a doublet due to coupling with the C2 proton) for the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching, and strong C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Applications in Drug Development

The α-trifluoromethyl amine motif is a valuable component in the design of bioactive molecules, often serving as a bioisostere for an amide group.[3] This substitution can lead to peptidomimetics with enhanced resistance to proteolytic degradation. The trifluoromethyl group's ability to modulate basicity and engage in specific hydrogen bonding interactions can also lead to improved binding affinity and selectivity for biological targets.[3]

While specific therapeutic applications of N-Methyl-1,1,1-trifluoro-2-propylamine are not extensively documented in publicly available literature, its structural features suggest its potential as a key building block in the synthesis of a wide range of drug candidates. The introduction of this moiety could be explored in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents where metabolic stability and specific molecular interactions are crucial.[1][2]

Conclusion

N-Methyl-1,1,1-trifluoro-2-propylamine represents a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a chiral center, a metabolically robust trifluoromethyl group, and a modulating N-methyl group provides a powerful tool for the synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. The synthetic routes are accessible through established chemical transformations, and the molecule's properties can be thoroughly characterized by standard analytical techniques. As the demand for more effective and safer drugs continues to grow, the exploration of fluorinated amines like N-Methyl-1,1,1-trifluoro-2-propylamine is expected to play an increasingly important role in the future of pharmaceutical development.

References

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.

-

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Sigma-Aldrich.

-

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Sigma-Aldrich.

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.

-

(S)-N-Methyl-1,1,1-trifluoro-2-propylamine. Sigma-Aldrich.

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

-

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. PubChem.

-

A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Royal Society of Chemistry.

-

(R)-1,1,1-Trifluoropropan-2-amine hydrochloride. BLDpharm.

-

(S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Oakwood Chemical.

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate.

-

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride. Crysdot.

-

Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Royal Society of Chemistry.

-

Certificate of analysis. ThermoFisher.

-

Design and biological activity of trifluoromethyl containing drugs. Wechem.

-

The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development. Benchchem.

-

Synthesis and Biological Evaluation of N–CF3 Diaryl Amines. ResearchGate.

-

Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. UQTR.

-

Reductive amination. Wikipedia.

-

1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton.

-

Results of the reductive amination of HMF with methylamine in a... ResearchGate.

-

(S)-1,1,1-Trifluoro-2-propylamine 95.00%. Advanced ChemBlocks.

-

Supporting Information. The Royal Society of Chemistry.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign.

-

Reductive amination with amines. Reddit.

-

Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. Google Patents.

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.

-

Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation. PMC.

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 5. (S)-N-Methyl-1,1,1-trifluoro-2-propylamine | 1365937-57-0 [sigmaaldrich.com]

- 6. (S)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride [oakwoodchemical.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. gctlc.org [gctlc.org]

- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]

Technical Guide: N-Methyl-1,1,1-trifluoro-2-propylamine

Executive Summary

N-Methyl-1,1,1-trifluoro-2-propylamine is a specialized fluorinated aliphatic amine used primarily as a building block in medicinal chemistry and agrochemical synthesis. It serves as a strategic bioisostere for the isopropylamine moiety. The incorporation of the trifluoromethyl group (

This guide details the molecular specifications, synthetic pathways, and application logic for researchers utilizing this core scaffold.

Physicochemical Specifications

Molecular Data Profile

The following data aggregates confirmed values for the free base and its common hydrochloride salt form.

| Property | Specification | Notes |

| IUPAC Name | N-Methyl-1,1,1-trifluoro-2-propanamine | Alternate: (2,2,2-Trifluoro-1-methylethyl)methylamine |

| Molecular Formula | Free Base | |

| Molecular Weight | 127.11 g/mol | Free Base |

| Molecular Weight (HCl) | 163.57 g/mol | Hydrochloride Salt ( |

| CAS Number (Racemic) | 632344-06-0 | |

| CAS Number (R-isomer) | 1389320-29-9 | Usually supplied as HCl salt |

| CAS Number (S-isomer) | 1365937-57-0 | Usually supplied as HCl salt |

| Physical State | Liquid (Free Base) / White Solid (HCl) | Free base is volatile |

| Boiling Point | ~68-70 °C (Free Base) | Estimated based on primary amine analog (47°C) + methyl/fluoro effects |

| pKa (Conjugate Acid) | ~5.8 – 6.5 | Significantly lower than isopropylamine (~10.[1][2][3][4]6) due to |

The Fluorine Effect: Basicity Modulation

The critical feature of this molecule is the electron-withdrawing nature of the

-

Implication: At physiological pH (7.4), a significant fraction of this amine remains unprotonated (neutral), unlike standard alkylamines which are >99% protonated. This dramatically improves passive membrane permeability and blood-brain barrier (BBB) penetration.

Synthetic Pathways[4]

The synthesis of N-Methyl-1,1,1-trifluoro-2-propylamine generally proceeds via reductive amination of 1,1,1-trifluoroacetone. Due to the volatility of the free base, isolation as the hydrochloride salt is the standard protocol.

Core Synthesis Workflow (Reductive Amination)

The following diagram illustrates the primary industrial and laboratory route involving the condensation of trifluoroacetone with methylamine followed by reduction.

Figure 1: Reductive amination pathway. The imine formation is often catalyzed by Titanium(IV) isopropoxide or molecular sieves to sequester water, driving the equilibrium forward.

Detailed Protocol (Laboratory Scale)

Safety Note: Trifluoroacetone is volatile and lachrymatory. Perform all steps in a fume hood.

-

Imine Formation:

-

Charge a reaction flask with 1,1,1-trifluoroacetone (1.0 eq) in anhydrous methanol or dichloromethane.

-

Cool to 0°C.

-

Add Methylamine (2.0 eq, solution in THF/MeOH) dropwise.

-

Optional: Add

(1.5 eq) to act as a Lewis acid and water scavenger. Stir for 4–6 hours at room temperature.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (

, 1.5 eq) portion-wise. Caution: Exothermic with gas evolution. -

Allow to warm to room temperature and stir overnight.

-

-

Workup & Isolation:

-

Quench with 1N NaOH.

-

Extract with Diethyl Ether or DCM.

-

Crucial Step: Because the free base is volatile and water-soluble, do not evaporate to dryness. Dry the organic layer over

. -

Bubble anhydrous HCl gas into the solution or add 4M HCl in dioxane to precipitate the hydrochloride salt .

-

Filter and dry the white solid.

-

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

NMR:

-

Expect a distinct doublet around -75 to -80 ppm . The splitting arises from coupling with the single proton at the chiral center (C2-H).

-

-

NMR (DMSO-

- -CH: A multiplet (quartet of quartets or broad multiplet) at ~3.5–4.0 ppm, integrating to 1H.

-

N-CH3: A singlet (or doublet if coupled to NH) at ~2.4–2.5 ppm, integrating to 3H.

-

C-CH3: A doublet at ~1.2–1.3 ppm, integrating to 3H.

Mass Spectrometry (MS)

-

Method: ESI (Positive Mode)

-

Signal:

= 128.1 m/z.

Applications in Drug Discovery[6][7]

Metabolic Stability (Metabolic Blocking)

The

Bioisosteric Replacement

This scaffold is frequently used to replace:

-

Isopropylamine: To lower pKa and reduce hERG channel liability (basic amines often bind hERG).

-

Cyclopropylamine: To alter conformational entropy while maintaining steric bulk.

Case Study Contexts

-

Cathepsin K Inhibitors: Fluorinated amine fragments are used to occupy the S2 or S3 pockets of the enzyme, where the fluorine atoms interact with backbone amides via orthogonal dipolar interactions.

-

H3 Receptor Antagonists: N-alkylated trifluoropropylamines have been explored to tune the basicity of the pharmacophore, ensuring CNS penetration while maintaining receptor affinity.

References

-

PubChem. (2025).[3][5] (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride Compound Summary. National Library of Medicine. [Link]

-

Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. [Link]

-

University of Southampton. (2012). 1,1,1-Trifluoropropan-2-ammonium triflate: stereoselective synthesis and direct use in reaction with epoxides. ePrints Soton. [Link]

Sources

- 1. 10320-97-5 N-naphthyl-1,2,3,4-thiatriazol-5-amine [chemibd.com]

- 2. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | C4H9ClF3N | CID 66570529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Trifluoromethylated Amine Compounds: A Technical Guide for Late-Stage Functionalization

Executive Summary

The strategic installation of a trifluoromethyl group (

This whitepaper critically examines recent breakthroughs in

Mechanistic Paradigms in N-Trifluoromethylation

Electrophilic and Radical Approaches

Early methods relied on electrophilic reagents, such as Togni’s hypervalent iodine reagents and Umemoto’s (trifluoromethyl)dibenzofuranylium salts. While these successfully functionalized electron-rich nitrogen centers like azoles and anilines, they struggled with unactivated aliphatic amines and often required harsh conditions [[3]]().

Recent innovations have pivoted toward radical-mediated pathways. Notably, the development of novel

The Formal Umpolung and Desulfurative Fluorination Strategy

To bypass the need for pre-functionalized substrates, a formal umpolung strategy was developed using the bench-stable reagent

Building on this principle, a highly streamlined one-pot protocol was established utilizing Carbon Disulfide (

Mechanistic Workflow Visualizations

Workflow of the one-pot desulfurative fluorination of secondary amines using CS2 and AgF.

Photoredox-catalyzed generation of CF3-aminyl radicals for late-stage C-H functionalization.

Quantitative Data & Substrate Scope

The following table synthesizes the quantitative performance metrics of the leading

| Methodology | Reagents & Catalysts | Reaction Conditions | Yield Range | Key Advantages & Scope |

| Formal Umpolung 2 | Room Temp, 2h, Acetonitrile/EtOAc | 81% - 98% | High functional group tolerance (esters, nitriles, halogens). Ideal for late-stage drug functionalization. | |

| One-Pot | 40°C - 80°C, 6-20h, EtOAc | 56% - 95% | Utilizes highly inexpensive, readily available starting materials. Tolerates amides and carbamates. | |

| Oxidative Pathway 1 | Room Temp, 30-90 min | Up to 100% | Rapid kinetics. Avoids tedious prefunctionalization by controlling ambident electrophilicity. | |

| Photoredox Radical 4 | Visible Light, Room Temp | Moderate to Good | Enables direct C-H trifluoromethylamination of arenes and alkenes via radical addition. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols detail not just the operational steps, but the underlying physicochemical causality dictating each choice.

Protocol A: Formal Umpolung Synthesis using [1.2], [1.5]

Rationale: This two-stage, one-pot procedure separates the initial thiocarbamoyl fluoride formation from the aggressive fluorination step, preventing premature decomposition of the amine substrate.

-

Intermediate Formation: In a dry, sealed tube under nitrogen, dissolve the secondary amine (0.20 mmol) in anhydrous acetonitrile (1.0 mL). Add

(46 mg, 0.26 mmol). Causality: The highly nucleophilic amine attacks the -

Desulfurative Fluorination: To the same vessel, add

(76 mg, 0.60 mmol) and ethyl acetate (1.5 mL). Causality: Ethyl acetate acts as a co-solvent to modulate the solubility of the silver salts. -

Workup & Validation: Dilute the mixture with a non-polar solvent (e.g., hexane/ether) to precipitate the tetramethylammonium salts and

. Filter the suspension through a pad of Celite. Causality: Celite effectively traps the colloidal

Protocol B: One-Pot Synthesis using and [1.5], [1.9]

Rationale: This method leverages the in situ generation of a carbamodithioic acid adduct, eliminating the need for specialized

-

Adduct Generation: To a sealed tube, add the dialkyl amine (0.20 mmol),

(114.2 mg, 0.90 mmol), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 11.2 mg, 0.10 mmol) in ethyl acetate (1.5 mL). Causality: DABCO serves as a non-nucleophilic base to sponge protons generated during the adduct formation, driving the equilibrium forward without competing for the electrophile. -

Addition: Prepare a stock solution of Carbon Disulfide (

-

Thermal Fluorination: Seal the tube and heat the mixture at 80 °C for 6 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the multi-step desulfurization/fluorination cascade mediated by

. -

Workup: Cool to room temperature, filter through Celite to remove

and unreacted

Conclusion

The discovery and synthesis of novel trifluoromethylated amines have transitioned from relying on harsh, specialized conditions to utilizing bench-stable, operationally simple protocols. By understanding the thermodynamic driving forces—such as the extreme thiophilicity of silver in desulfurative fluorination or the precise redox potentials in photocatalysis—researchers can confidently apply these methods to late-stage drug development, unlocking new chemical space with enhanced pharmacokinetic properties.

References

-

Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). "Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3." Angewandte Chemie International Edition (via PMC). Available at:[Link]

-

Chinese Chemical Society. (2023). "Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents." CCS Chemistry. Available at:[Link]

-

MDPI. (2023). "A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles." Molecules. Available at:[Link]

-

ChemRxiv. (2023). "Copper-Mediated N-Trifluoromethylation of Alkylamines via an In Situ Oxidative Pathway." ChemRxiv. Available at:[Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Investigation of N-Methyl-1,1,1-trifluoro-2-propylamine Derivatives: Synthesis, Physicochemical Profiling, and Medicinal Utility

Topic: Preliminary Investigation of N-Methyl-1,1,1-trifluoro-2-propylamine Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide details the preliminary investigation of N-Methyl-1,1,1-trifluoro-2-propylamine (MTFPA) , a critical fluorinated building block. Structurally analogous to isopropylamine but electronically distinct due to the strong electron-withdrawing effect of the trifluoromethyl (

Introduction: The Fluorine Effect in Amine Scaffolds

The introduction of a

-

Reduced Basicity: The strong inductive effect (

) of fluorine lowers the pKa of the ammonium conjugate acid by 3–4 units (typically from ~10.5 to ~6.0–7.0). This enhances membrane permeability and reduces lysosomal trapping. -

Metabolic Stability: The C–F bond strength (approx. 116 kcal/mol) and steric bulk block oxidative metabolism at the

-position, a common clearance pathway for amines (N-dealkylation). -

Bioisosterism: The

group is sterically similar to an isopropyl group but electrostatically inverted, offering unique binding interactions within hydrophobic pockets of enzymes (e.g., Cathepsin K, Dipeptidyl peptidase IV).

Chemical Synthesis Strategy

The synthesis of MTFPA presents unique challenges due to the volatility of the starting material (1,1,1-trifluoroacetone) and the reduced nucleophilicity of the resulting amine. We propose two validated routes: a scalable reductive amination for racemic material and an enzymatic route for enantiopure synthesis.

Synthesis Workflow Diagram

Expert Commentary on Synthesis

-

Volatility Management: 1,1,1-Trifluoroacetone boils at 22°C. Reactions must be initiated at -10°C to -20°C in sealed vessels to prevent loss of starting material.

-

Reducing Agent Selection: Sodium cyanoborohydride (

) is preferred over -

Isolation: The free base of MTFPA is highly volatile. Do not concentrate the reaction mixture to dryness. Isolate as the hydrochloride salt immediately after extraction.

Physicochemical Profiling

Characterizing the "fluorine effect" is essential before biological testing.

Comparative Properties Table

| Property | Isopropylamine (Analog) | MTFPA (Target) | Impact on Drug Design |

| Formula | Fluorine introduction | ||

| MW ( g/mol ) | 59.11 | 127.11 | Increased mass/bulk |

| pKa (Conj. Acid) | ~10.6 | 5.8 - 6.5 (Est.) | Critical: Reduced basicity at physiological pH |

| LogP | -0.26 | 1.2 (Est.) | Improved lipophilicity/CNS penetration |

| H-Bond Donor | Strong | Weak | Altered receptor binding |

| Boiling Point | 32°C | ~45-50°C | Volatility handling required |

pKa Determination Protocol

Objective: Determine the pKa of MTFPA to assess its ionization state at pH 7.4. Method: Potentiometric Titration.

-

Preparation: Dissolve 10 mg of MTFPA·HCl in 20 mL of degassed water/methanol (1:1) to ensure solubility and prevent carbonate formation.

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

-

Titration: Titrate with 0.1 N NaOH using an autotitrator. Record pH vs. volume added.

-

Analysis: Calculate pKa from the half-equivalence point using the Henderson-Hasselbalch equation.

-

Self-Validation: The equivalence point should be sharp. If the curve is shallow, increase sample concentration.

-

Biological Evaluation & Derivatization

MTFPA is rarely the final drug; it is a "warhead" or structural motif. The primary application is derivatization into amides or ureas.

Derivatization: Peptidomimetic Synthesis

To evaluate the utility of MTFPA, we synthesize a model amide derivative (e.g., coupling with Ibuprofen or a protected amino acid).

-

Coupling Reagent: HATU or T3P (Propylphosphonic anhydride). Standard EDC/HOBt couplings may be sluggish due to the reduced nucleophilicity of the fluorinated amine.

-

Base: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine).

Biological Screening Cascade

Detailed Experimental Protocols

Protocol A: Synthesis of (±)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

Safety Warning: 1,1,1-Trifluoroacetone is a lachrymator and highly volatile. Work in a fume hood.

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, place Methylamine hydrochloride (1.5 eq, 15 mmol) and Methanol (anhydrous, 20 mL).

-

Base Addition: Cool to 0°C. Add Triethylamine (1.5 eq) dropwise to liberate the free amine. Stir for 15 min.

-

Ketone Addition: Cool the mixture to -20°C (acetone/dry ice bath). Add 1,1,1-Trifluoroacetone (1.0 eq, 10 mmol) via syringe. The ketone should be pre-cooled.

-

Imine Formation: Allow to stir at -10°C for 2 hours. Add Titanium(IV) isopropoxide (2.0 eq) if available to drive equilibrium (optional but recommended).

-

Reduction: Add Sodium cyanoborohydride (

, 1.5 eq) in one portion. Allow the reaction to warm to Room Temperature (RT) slowly overnight (sealed vessel). -

Quench & Extraction:

-

Quench with 1N NaOH (10 mL).

-

Extract with Diethyl Ether (3 x 20 mL).

-

Crucial Step: Do not rotovap the ether layer to dryness yet.

-

-

Salt Formation: Dry the ether layer over

. Filter.-

Bubble anhydrous HCl gas into the ether solution OR add 4N HCl in dioxane (1.2 eq) dropwise.

-

A white precipitate (MTFPA·HCl) will form.

-

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield: Expected 60–75%.

-

Characterization:

NMR (

-

Protocol B: Microsomal Stability Assay (Metabolic Resistance)

Rationale: Verify if the

-

Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system. Maintain at 37°C.

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).-

Success Criteria:

min indicates high metabolic stability conferred by the fluorine substitution.

-

References

-

Schiesser, S., et al. (2023). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. [Link]

-

PubChem. (n.d.).[2][3][4][5] (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride.[3] National Library of Medicine.[2] [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Ghannay, S., et al. (2020).[6] Synthesis, in vitro antimicrobial assessment, and computational investigation... of novel trifluoromethylated compounds. Monatshefte für Chemie. [Link]

Sources

- 1. sas.rochester.edu [sas.rochester.edu]

- 2. (S)-1,1,1-trifluoropropan-2-amine | C3H6F3N | CID 10964447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride | C4H9ClF3N | CID 66570529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 3783165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-1,1,1-Trifluoro-2-propanamine | C3H6F3N | CID 10964446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral α-Trifluoromethyl Amines

A Guide to Modern Synthetic Strategies Featuring Key Building Blocks such as N-Methyl-1,1,1-trifluoro-2-propylamine

Authored by: Senior Application Scientist, Gemini Laboratories

Part 1: The Strategic Importance of Chiral α-Trifluoromethyl Amines in Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[1][2] When this powerful functional group is installed at a stereocenter adjacent to a nitrogen atom, it creates a class of compounds known as chiral α-trifluoromethyl amines. These structures are of paramount importance in the pharmaceutical industry, as they are key components of numerous biologically active compounds.[3][4][5]

Molecules like N-Methyl-1,1,1-trifluoro-2-propylamine represent valuable and structurally simple examples of this compound class. The development of robust, scalable, and highly stereoselective methods to access such building blocks is a critical endeavor for researchers in drug discovery and process development. This guide provides an in-depth overview of field-proven strategies for the asymmetric synthesis of chiral α-trifluoromethyl amines, complete with detailed experimental protocols and mechanistic insights.

Part 2: Core Methodologies for Asymmetric Synthesis

The synthesis of chiral α-trifluoromethyl amines primarily revolves around the stereocontrolled transformation of prochiral trifluoromethyl imines.[3] These intermediates can be accessed readily from trifluoromethyl ketones or their surrogates. The key to a successful asymmetric synthesis lies in the method used to control the facial selectivity of nucleophilic addition or reduction. We will explore three dominant and reliable strategies: chiral auxiliary control, organocatalytic reduction, and organocatalytic nucleophilic addition.

Methodology A: Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classic and highly effective strategy for inducing stereoselectivity. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the desired chiral product.[6] For amine synthesis, N-sulfinyl imines, developed by Ellman and others, are exceptionally versatile.[7][8][9]

Mechanism of Action: N-tert-Butanesulfinyl Imines

The N-tert-butanesulfinyl group serves multiple roles: it activates the imine for nucleophilic attack, the chiral sulfur atom powerfully directs the incoming nucleophile to one face of the C=N bond, and the resulting sulfinamide is stable but can be readily cleaved under acidic conditions.[6][8] The stereochemical outcome is highly predictable based on a chelated transition state model where the organometallic reagent coordinates to both the nitrogen and oxygen atoms of the sulfinyl group.

Protocol 1: Diastereoselective Synthesis of an α-Trifluoromethyl Amine via Grignard Addition to an N-tert-Butanesulfinyl Imine

This protocol outlines the synthesis of a chiral α-trifluoromethyl amine starting from 1,1,1-trifluoroacetone.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add enantiomerically pure (R)-tert-butanesulfinamide (1.0 eq).

-

Add an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.5 M.

-

Add 1,1,1-trifluoroacetone (1.2 eq).

-

Add a Lewis acid catalyst and dehydrating agent, typically titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or ¹H NMR for the disappearance of the starting material.

-

Upon completion, quench the reaction carefully by adding an equal volume of saturated aqueous NaHCO₃ solution and stir vigorously for 15 minutes.

-

Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-sulfinyl imine is often of sufficient purity to be used directly in the next step.[8]

Step 2: Diastereoselective Grignard Addition

-

Dissolve the crude N-tert-butanesulfinyl imine (1.0 eq) in an anhydrous solvent (e.g., THF or DCM, 0.2 M) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise over 30 minutes. The choice of nucleophile here defines the 'R' group introduced.

-

Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the diastereomerically enriched N-sulfinyl amine.[7]

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified N-sulfinyl amine (1.0 eq) in methanol (0.2 M).

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane, 2.0-3.0 eq) and stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the amine hydrochloride salt as a white solid, which can be collected by filtration and washed with cold ether.[7]

Data Presentation: Representative Results

| Starting Ketone | Nucleophile (R-MgBr) | Diastereomeric Ratio (dr) | Yield (after cleavage) |

| 1,1,1-Trifluoroacetone | CH₃MgBr | >95:5 | High |

| 1,1,1-Trifluoroacetone | PhMgBr | >98:2 | High |

| CF₃CO-Ph | EtMgBr | >96:4 | High |

Data are representative and based on established literature for similar substrates.[7][8]

Workflow Visualization

Caption: Workflow for chiral amine synthesis via an N-sulfinyl imine auxiliary.

Methodology B: Catalytic Asymmetric Reduction of Imines

Organocatalysis offers an attractive alternative to auxiliary-based methods, avoiding the need for stoichiometric chiral reagents and additional protection/deprotection steps.[10] The direct, catalytic asymmetric reduction of trifluoromethyl ketimines is a powerful strategy.[11][12]

Mechanism of Action: Chiral Boro-Phosphate Catalysis

A highly effective modern method involves the use of a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, which reacts in situ with a borane source like catecholborane to form a chiral boro-phosphate catalyst.[11][13] This catalyst coordinates to the imine substrate, activating it for reduction and creating a chiral environment that dictates the facial selectivity of hydride delivery from the catecholborane.

Protocol 2: Organocatalytic Asymmetric Reduction of a Trifluoromethyl Ketimine

This protocol describes the enantioselective reduction of an N-aryl trifluoromethyl ketimine.

Materials & Setup:

-

N-PMP-protected trifluoromethyl ketimine (1.0 eq)

-

(R)-TRIP or similar BINOL-derived chiral phosphoric acid (CPA) catalyst (5-10 mol%)

-

Catecholborane (1.5-2.0 eq)

-

Anhydrous toluene or other non-coordinating solvent

-

Schlenk flask or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral phosphoric acid catalyst (e.g., 0.05 eq) in anhydrous toluene (to 0.1 M).

-

Add catecholborane (1.5 eq) to the catalyst solution and stir for 10-15 minutes at room temperature to allow for pre-formation of the active boro-phosphate catalyst.

-

In a separate flask, prepare a solution of the trifluoromethyl ketimine substrate (1.0 eq) in anhydrous toluene.

-

To achieve high enantioselectivity, the substrate solution must be added slowly to the catalyst mixture. Use a syringe pump to add the imine solution over a period of 4-8 hours at a controlled temperature (e.g., 0 °C or room temperature, optimization is key).[11]

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor for completion by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a basic aqueous solution (e.g., 1M NaOH) or methanol.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by silica gel column chromatography to obtain the enantioenriched chiral amine.

Data Presentation: Representative Results

| Imine Substrate (Ar-N=C(CF₃)Ar') | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| PMP-N=C(CF₃)Ph | 5 | 98 | 96 |

| PMP-N=C(CF₃)(p-MeO-Ph) | 5 | 95 | 95 |

| PMP-N=C(CF₃)(2-Naphthyl) | 10 | 92 | 94 |

Data adapted from He, H. et al., J. Org. Chem. 2021.[11][13]

Conceptual Reaction Visualization

Caption: Conceptual overview of chiral boro-phosphate catalyzed imine reduction.

Methodology C: Catalytic Asymmetric aza-Henry Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful C-C bond-forming reaction that involves the addition of a nitroalkane to an imine.[14] When performed asymmetrically on a trifluoromethyl imine, it provides access to chiral β-nitro-α-trifluoromethyl amines, which are versatile precursors to valuable 1,2-diamines.

Mechanism of Action: Chiral Phase-Transfer Catalysis

This transformation can be effectively catalyzed by chiral phase-transfer catalysts, such as quaternary ammonium salts derived from Cinchona alkaloids or amino acids.[14][15][16] The catalyst forms a chiral ion pair with the nitronate anion (generated by a base from nitromethane). This chiral complex then approaches the imine, and the steric and electronic environment created by the catalyst directs the addition to one face of the imine, establishing the stereocenter with high fidelity.

Protocol 3: Asymmetric aza-Henry Reaction of an N-Boc Trifluoromethyl Ketimine

This protocol describes the addition of nitromethane to a protected trifluoromethyl ketimine.

Materials & Setup:

-

N-Boc-trifluoromethyl ketimine (1.0 eq)

-

Amino acid-derived quaternary ammonium salt catalyst (1-5 mol%)

-

Nitromethane (2.0 eq)

-

Inorganic base (e.g., K₂CO₃, 0.1-1.0 eq)

-

Anhydrous, non-polar solvent (e.g., mesitylene or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a vial or flask, add the chiral quaternary ammonium salt catalyst (e.g., 0.01 eq) and the base (e.g., K₂CO₃, 0.1 eq).

-

Add the anhydrous solvent (e.g., mesitylene, to 0.1 M) followed by nitromethane (2.0 eq). Stir the suspension for 5-10 minutes.

-

Add the N-Boc-trifluoromethyl ketimine substrate (1.0 eq) to the mixture.

-

Stir the reaction at the optimized temperature (e.g., 0 °C to room temperature) for 24-72 hours. The reaction progress should be monitored by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter off the base.

-

Concentrate the filtrate and purify the crude product directly by silica gel column chromatography to obtain the desired α-trifluoromethyl β-nitroamine.[14]

Data Presentation: Representative Results

| Imine Substrate (N-Boc-C(CF₃)Ar) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |

| N-Boc-C(CF₃)Ph | 1 | 92 | 80 |

| N-Boc-C(CF₃)(p-Cl-Ph) | 1 | 95 | 78 |

| N-Boc-C(CF₃)(p-Me-Ph) | 1 | 90 | 81 |

Data adapted from Ren, Y. et al., Front. Chem. 2024.[14][15]

Part 3: Conclusion and Outlook

The asymmetric synthesis of chiral α-trifluoromethyl amines is a vibrant and enabling field of modern organic chemistry. The methodologies presented herein—chiral auxiliary control, catalytic reduction, and catalytic C-C bond formation—represent robust and scalable platforms for accessing these high-value compounds. While N-Methyl-1,1,1-trifluoro-2-propylamine serves as a fundamental structural example, the protocols described can be readily adapted to generate a vast array of more complex and functionally diverse molecules. The continued development of more efficient, selective, and sustainable catalytic systems will further empower researchers in their quest to design the next generation of pharmaceuticals and advanced materials.

References

-

He, H., Tang, X., Cao, Y., & Zhao, Y. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry. Available at: [Link]

-

He, H., et al. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. American Chemical Society. Available at: [Link]

-

He, H., et al. (2021). Catalytic Asymmetric Reduction of α-Trifluoromethylated Imines with Catecholborane by BINOL-Derived Boro-phosphates. The Journal of Organic Chemistry. Available at: [Link]

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. Available at: [Link]

-

Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC. Available at: [Link]

-

Davis, F. A. (2006). Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. Available at: [Link]

-

Wikipedia. N-Sulfinyl imine. Available at: [Link]

-

Chen, W., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

-

Chen, W., et al. (2026). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]

-

Davis, F. A. (2006). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). Taylor & Francis Online. Available at: [Link]

-

Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry. Available at: [Link]

-

Ren, Y., et al. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. PubMed. Available at: [Link]

-

Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PubMed. Available at: [Link]

-

Wang, J., et al. (2019). An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts. Organic Chemistry Frontiers. Available at: [Link]

-

ResearchGate. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Available at: [Link]

-

Malcolmson, S. J., et al. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC. Available at: [Link]

-

Cativiela, C., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. Available at: [Link]

-

Malcolmson Lab. (2018). Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. Available at: [Link]

-

ResearchGate. (2018). Direct synthesis of chiral primary α-trifluoromethylated amines. Available at: [Link]

-

ChemRxiv. (2022). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Available at: [Link]

-

Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. PubMed. Available at: [Link]

-

MacMillan, D. W. C. (2008). Asymmetric Synthesis Enabled by Metal-Free Catalysis. Macmillan Group, Princeton University. Available at: [Link]

-

Shibasaki, M., et al. (2019). Catalytic Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide. Thieme Chemistry. Available at: [Link]

-

Osipov, S. N., et al. (2023). N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Scientific and Practical Journal "Chemistry & Chemical Technology". Available at: [Link]

Sources

- 1. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 5. Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 15. Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An enantioselective aza-Henry reaction of trifluoromethyl ketimines catalyzed by phase-transfer catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Trifluoromethylated Amines in Medicinal Chemistry

Strategies for Synthesis, Physicochemical Modulation, and Biological Evaluation

Executive Summary

The incorporation of trifluoromethyl (

Physicochemical Profiling: The "Fluorine Effect"

The strategic replacement of a methyl group or hydrogen with a trifluoromethyl group alters the molecular landscape significantly. Understanding these shifts is critical for rational design.

Comparative Properties Table

| Property | Methyl Amine ( | Impact on Drug Design | |

| Basicity ( | ~9.0 – 10.5 | ~5.5 – 7.0 | Reduced lysosomal trapping; improved passive permeability.[2][3][5] |

| Lipophilicity (LogP) | Baseline | +0.8 to +1.2 units | Enhanced BBB penetration; increased hydrophobic binding.[2][3] |

| Metabolic Stability | Prone to N-dealkylation/oxidation | Highly Stable | Blocks CYP450 oxidation at |

| Bond Geometry | Tetrahedral | Distorted Tetrahedral | Mimics the transition state of amide hydrolysis; amide bioisostere.[6] |

Mechanism of Action

-

Basicity Modulation: The strong electron-withdrawing nature of fluorine (Inductive effect,

) pulls electron density away from the nitrogen lone pair.[2][3][5] This lowers the energy of the HOMO, making the amine less available for protonation. -

Amide Bioisosterism: The

-trifluoromethyl amine motif mimics the electrostatic and steric properties of an amide bond (

Synthetic Protocols

Protocol A: Synthesis of -Trifluoromethyl Amines (Nucleophilic Addition)

Application: Accessing chiral

Materials:

-

Precursor:

-tert-butanesulfinyl imine (chiral auxiliary for stereocontrol).[2][3][5] -

Reagent: Trimethyl(trifluoromethyl)silane (

).[2][3][5] -

Activator: Tetrabutylammonium acetate (TBAOAc) or Cesium Fluoride (CsF).[2][3][5]

-

Solvent: Anhydrous THF or Toluene.[3]

Step-by-Step Methodology:

-

Preparation: Dissolve the sulfinimine (1.0 equiv) in anhydrous THF (0.2 M) under Argon atmosphere. Cool to -50°C to ensure diastereoselectivity.

-

Addition: Add

(1.5 equiv) dropwise.[2][3] -

Activation: Add dried TBAOAc (0.1 equiv) rapidly. The reaction color may shift (often yellow to orange).[2]

-

Incubation: Stir at -50°C for 2 hours, then slowly warm to room temperature over 4 hours.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate ( -